Hydrogen Bond Acceptor/Donor Profile vs. Madrasin: Differentiated Molecular Recognition Capacity
The target compound possesses 5 H-bond acceptors and 1 H-bond donor, compared to 6 H-bond acceptors and 2 H-bond donors for Madrasin (the 7-methoxy-pyrimidin-4-one analog) [1][2]. The loss of the 7-methoxy oxygen acceptor and the pyrimidinone carbonyl acceptor plus NH donor fundamentally alters the compound's capacity to engage key residues in the spliceosome A complex that Madrasin contacts, as demonstrated by Pawellek et al. who showed that Madrasin's splicing inhibition is exquisitely dependent on its full substitution pattern [2].
| Evidence Dimension | H-bond acceptor count / H-bond donor count |
|---|---|
| Target Compound Data | 5 H-bond acceptors, 1 H-bond donor |
| Comparator Or Baseline | Madrasin: 6 H-bond acceptors, 2 H-bond donors; BDBM41133: 6 H-bond acceptors, 1 H-bond donor |
| Quantified Difference | Reduction of 1 H-bond acceptor and 1 H-bond donor vs. Madrasin; reduction of 1 H-bond acceptor vs. BDBM41133 |
| Conditions | Computed physicochemical properties (PubChem/Cactvs) |
Why This Matters
This altered H-bond profile predicts differential target engagement, making the compound a critical negative control for confirming the pharmacophore requirements of Madrasin-sensitive splicing inhibition.
- [1] PubChem Compound Summary for CID 622174. Computed physicochemical properties. National Center for Biotechnology Information. View Source
- [2] Pawellek A, McElroy S, Samatov T, Mitchell L, Woodland A, Ryder U, Gray D, Lührmann R, Lamond AI. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing. J Biol Chem. 2014;289(50):34683-34698. View Source
